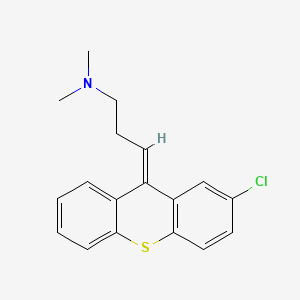
(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs. This compound features a thioxanthene core with a chloro substituent and a dimethylamino propylidene side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate diaryl sulfides under acidic conditions.
Formation of the Propylidene Side Chain: The propylidene side chain is introduced via a condensation reaction between the thioxanthene derivative and N,N-dimethylpropan-1-amine under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the propylidene side chain, converting it to a single bond and forming the corresponding saturated amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amines.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
科学研究应用
(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic agent due to its structural similarity to other thioxanthene derivatives.
Biological Studies: The compound is used in research to understand the interactions between thioxanthenes and biological targets such as dopamine receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex thioxanthene-based compounds.
作用机制
The mechanism of action of (3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine involves its interaction with dopamine receptors in the brain. The compound acts as a dopamine receptor antagonist, blocking the action of dopamine and thereby modulating neurotransmission. This mechanism is similar to that of other antipsychotic agents, which helps in alleviating symptoms of psychosis.
相似化合物的比较
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupenthixol: A thioxanthene compound used in the treatment of schizophrenia.
Thiothixene: Known for its use in managing psychotic disorders.
Uniqueness
(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine is unique due to its specific structural features, such as the chloro substituent and the propylidene side chain, which confer distinct pharmacological properties. Its synthesis and reactivity also differ from other thioxanthene derivatives, making it a valuable compound for research and development in medicinal chemistry.
属性
CAS 编号 |
4546-35-4 |
|---|---|
分子式 |
C18H18ClNS |
分子量 |
315.9 g/mol |
IUPAC 名称 |
(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7+ |
InChI 键 |
WSPOMRSOLSGNFJ-VGOFMYFVSA-N |
手性 SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
规范 SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


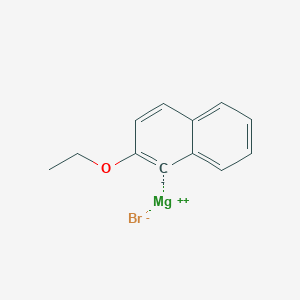

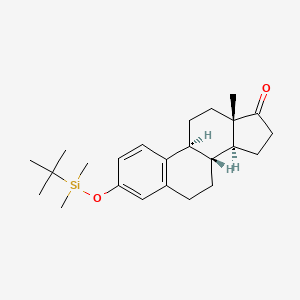
![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt](/img/structure/B13421146.png)

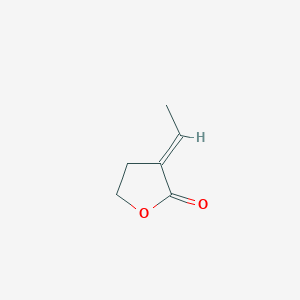
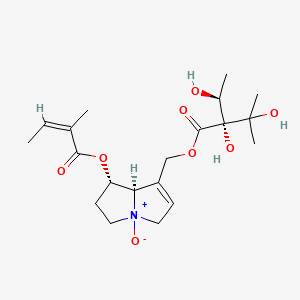
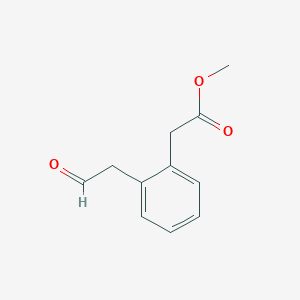
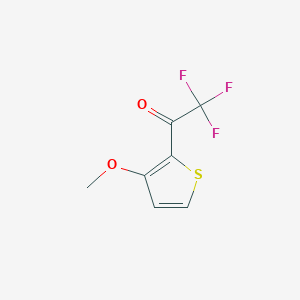
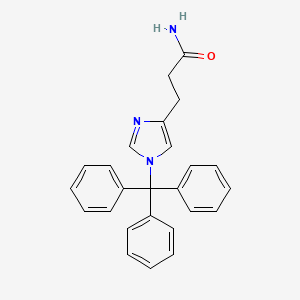


![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
